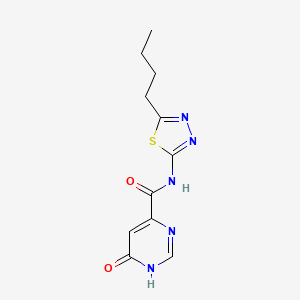
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrimidine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazol and pyrimidine rings suggests that this compound would have a planar structure in these regions. The butyl group would provide some flexibility to the molecule, and the hydroxy and carboxamide groups could participate in hydrogen bonding .Scientific Research Applications
Recent Progress in Biological Activities of Synthesized Phenothiazines
Phenothiazines and their derivatives, which might include structures similar to N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, have been found to exhibit a wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and antifilarial properties, among others. The research highlighted the potential interactions of phenothiazines with biological systems through various mechanisms, including π-π interactions, DNA intercalation, and penetration through biological membranes, which contribute to their diverse pharmacological effects (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antitubercular Activity of 1,3,4-Thiadiazole Derivatives
Modifications of the isoniazid structure with derivatives similar to the compound have demonstrated significant in vitro anti-tubercular activity against various strains of mycobacteria. This highlights the compound's potential as a backbone for developing new anti-tuberculosis agents, showcasing the importance of structural modification in enhancing biological activity against resistant bacterial strains (Asif, 2014).
Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles
The review of literature on the biological activity of heterocyclic systems based on 1,3,4-thiadiazoles, such as this compound, confirms their versatile pharmacological potential. These compounds are identified as key structural components in agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activity. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles has led to a synergistic effect in many cases, making them promising matrices for the construction of new drug-like molecules (Lelyukh, 2019).
Implications in Medicinal Chemistry
The research into quinazoline-4(3H)-ones and derivatives, which share some structural similarities with the compound of interest, shows their significant role in medicinal chemistry due to their biological activities. The stability of these nuclei inspires the synthesis of bioactive moieties to create potential medicinal agents, indicating the importance of structural diversity for enhancing bioavailability and countering antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-2-3-4-9-15-16-11(19-9)14-10(18)7-5-8(17)13-6-12-7/h5-6H,2-4H2,1H3,(H,12,13,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMONECYWLCNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



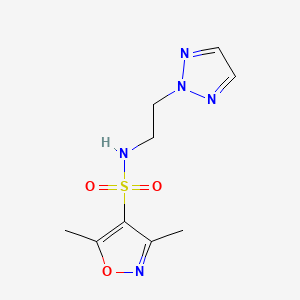
![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)
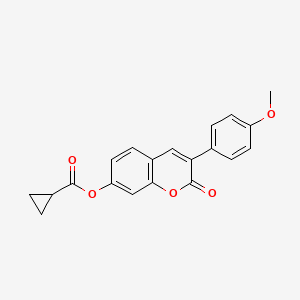
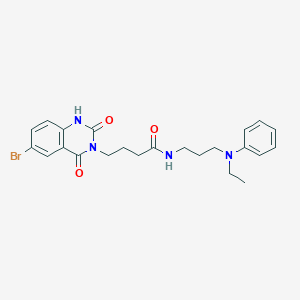

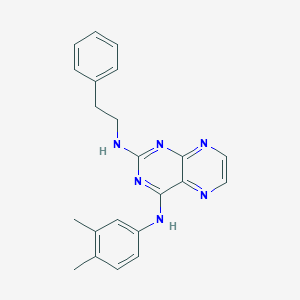
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
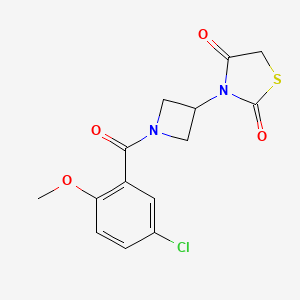
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)